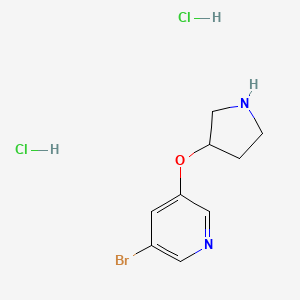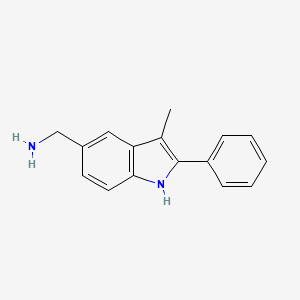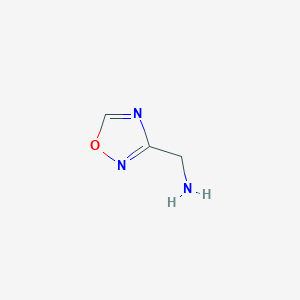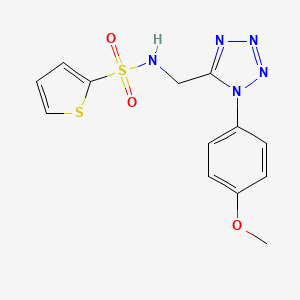
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a tetrazole group, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms . The methoxyphenyl group attached to the tetrazole ring suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and tetrazole rings, along with the methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiophene ring could contribute to its electronic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has focused on the synthesis of sulfonamide-based compounds and their evaluation for a range of biological activities. For instance, Hassan et al. (2021) synthesized new organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, and investigated their antimicrobial, antioxidant, and enzyme inhibition activities. These compounds exhibited significant bioactivity, which was enhanced upon chelation, indicating their potential as potent drugs (Hassan et al., 2021).
Antimicrobial and Antioxidant Applications
Sulfonamide derivatives have been studied for their antimicrobial and antioxidant properties. The research by Pişkin et al. (2020) on new zinc phthalocyanine derivatives substituted with sulfonamide groups highlighted their potential in photodynamic therapy for cancer treatment, demonstrating good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer Potential
A novel series of thiophenes having biologically active sulfonamide moieties was prepared and evaluated for in vitro anticancer activity against the human breast cancer cell line (MCF7) by Ghorab et al. (2014). Some compounds showed higher cytotoxic activities than the positive control, doxorubicin, suggesting their potential as anticancer agents (Ghorab et al., 2014).
Antiviral and Enzyme Inhibition Activities
The study of sulfonamide derivatives for antiviral and enzyme inhibition activities has been an area of interest. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, showing certain compounds possessed this activity (Chen et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S2/c1-21-11-6-4-10(5-7-11)18-12(15-16-17-18)9-14-23(19,20)13-3-2-8-22-13/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUVIWJGCOGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
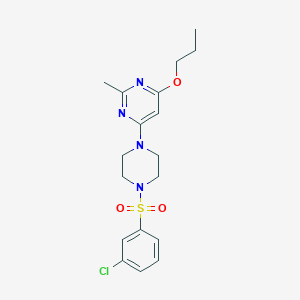
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)
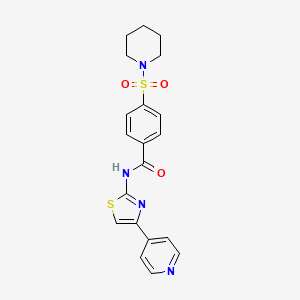
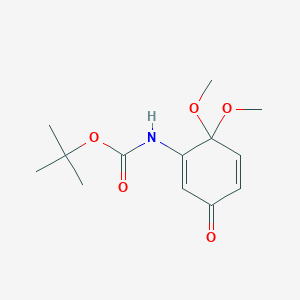
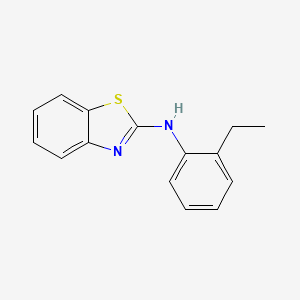
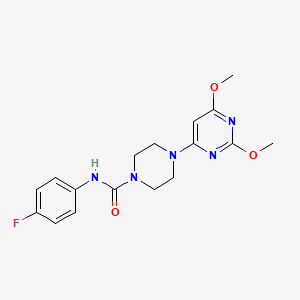
![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)
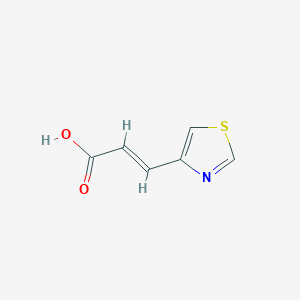
![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
